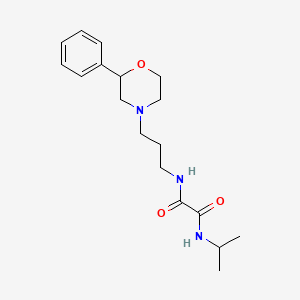

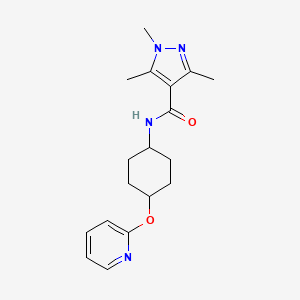

![molecular formula C21H23N5O4 B2471156 Ethyl 3-(4,7,8-trimethyl-1,3-dioxo-6-phenylpurino[7,8-a]imidazol-2-yl)propanoate CAS No. 887455-34-7](/img/structure/B2471156.png)

Ethyl 3-(4,7,8-trimethyl-1,3-dioxo-6-phenylpurino[7,8-a]imidazol-2-yl)propanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(4,7,8-trimethyl-1,3-dioxo-6-phenylpurino[7,8-a]imidazol-2-yl)propanoate, also known as ETP, is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. ETP belongs to the class of purine derivatives and has been found to exhibit various biochemical and physiological effects.

Scientific Research Applications

Synthesis and Reactivity

Reactivity with 2-Aminopyridine and Meldrum’s Acid : A study demonstrates the synthesis of ethyl 2-(3-aryl imidazo[1,2-a]pyridin-2-yl)acetates through the reaction of 2-aminopyridine, Meldrum’s acid, and aryl glyoxals. The ethyl 3-aryl-3-(pyridin-2-ylamino)propanoates are synthesized in the presence of aryl aldehydes, highlighting the compound's versatility in organic synthesis under various conditions (Asadi et al., 2021).

Structural Characterisation of N-Heterocyclic Carbenes : Research on pyridine- and phosphine-functionalised N-heterocyclic carbenes provides insights into the stable, uncoordinated structural properties of related compounds, showcasing the potential for further exploration in catalysis and organic synthesis (Danopoulos et al., 2002).

Novel Synthesis Approaches : Studies detail the synthesis of various derivatives, emphasizing the compound's application in creating new chemical structures. For instance, the creation of novel 2‐{2‐[1‐(3‐substituted‐phenyl)‐1H‐1,2,3‐triazol-4-yl‐] ethyl}‐1‐substituted‐1H‐benzo [d] imidazole derivatives showcases the flexibility and reactivity of related compounds in synthesizing heterocyclic derivatives with potential applications in medicinal chemistry (Jadhav et al., 2008).

Microwave Irradiation Effects : The beneficial effects of microwave irradiation on condensation reactions involving compounds with active methylene groups have been observed, leading to a shortening of reaction times and increase in yields. This underscores the importance of exploring alternative energy sources in chemical synthesis to improve efficiency (Rábarová et al., 2004).

Enzymatic Activity Enhancement : Some compounds have shown to significantly increase the reactivity of enzymes such as cellobiase, suggesting potential applications in biocatalysis and enzyme engineering for improved industrial processes (Abd et al., 2008).

properties

IUPAC Name |

ethyl 3-(4,7,8-trimethyl-1,3-dioxo-6-phenylpurino[7,8-a]imidazol-2-yl)propanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N5O4/c1-5-30-16(27)11-12-24-19(28)17-18(23(4)21(24)29)22-20-25(13(2)14(3)26(17)20)15-9-7-6-8-10-15/h6-10H,5,11-12H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXMMXOWJKAWPFK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCN1C(=O)C2=C(N=C3N2C(=C(N3C4=CC=CC=C4)C)C)N(C1=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 4-{[(2Z)-2-[(6-methylpyridin-2-YL)imino]-4-oxo-1,3-thiazolidin-5-YL]methyl}benzoate](/img/structure/B2471078.png)

![N-[2-(Cyclohexen-1-yl)ethyl]-N'-[(4-morpholin-4-ylthian-4-yl)methyl]oxamide](/img/structure/B2471081.png)

![1-{[1-(2-Phenoxypropanoyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione](/img/structure/B2471085.png)

![2,2,2-trifluoro-N-[1-(6-fluoropyridine-2-carbonyl)piperidin-4-yl]-N-(pyridin-3-yl)acetamide](/img/structure/B2471087.png)

![2-Chloro-1-spiro[2.5]octan-2-ylethanone](/img/structure/B2471089.png)

![6-(3,4-Dimethylphenyl)-4-methyl-2-[(4-methylphenyl)methyl]-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![1-allyl-3-(3-bromophenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide](/img/structure/B2471093.png)